7-phenyl-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
CAS No.:
Cat. No.: VC9629571
Molecular Formula: C15H8F3N5O
Molecular Weight: 331.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H8F3N5O |
|---|---|
| Molecular Weight | 331.25 g/mol |
| IUPAC Name | 11-phenyl-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
| Standard InChI | InChI=1S/C15H8F3N5O/c16-15(17,18)13-20-14-19-8-10-11(23(14)21-13)6-7-22(12(10)24)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | FUQKIEZOEWZXFC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC(=NN34)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s IUPAC name, 11-phenyl-4-(trifluoromethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7,12-pentaen-10-one, reflects its fused tricyclic system comprising pyrido, triazolo, and pyrimidine rings. Key structural attributes include:
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A central pyrido[3,4-e]triazolo[1,5-a]pyrimidine scaffold.
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A phenyl group at position 7, contributing to hydrophobic interactions.
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A trifluoromethyl (-CF₃) substituent at position 2, which enhances electron-withdrawing effects and lipophilicity .
The molecular formula is C₁₅H₈F₃N₅O, with a molar mass of 331.25 g/mol.
Spectroscopic Characterization
Structural elucidation typically employs:
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¹H/¹³C NMR: Resonances for aromatic protons (δ 7.2–8.5 ppm) and the trifluoromethyl group (δ -60 to -65 ppm in ¹⁹F NMR).
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Mass Spectrometry: Molecular ion peak at m/z 331.25 (M⁺) with fragmentation patterns consistent with triazolo-pyrimidine cleavage.
Synthesis Pathways
Key Synthetic Routes
The synthesis involves multi-step reactions, as outlined in Scheme 1 of:
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Formation of Pyrido[2,3-d]pyrimidin-4-one: Condensation of 3-acetylindole with thiourea yields a pyrimidinone intermediate .
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Triazole Ring Closure: Reaction with hydrazonoyl halides (e.g., 8a–j) in dioxane under reflux forms the triazolo-pyrimidine core .
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Functionalization: Introduction of the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions.
Representative Reaction Conditions:
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Solvent: Dioxane or DMF.
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Temperature: 80–120°C.
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Catalysts: Triethylamine (TEA) or palladium complexes for cross-coupling .
Yield Optimization
Yields range from 45–72%, depending on substituent electronic effects. Electron-withdrawing groups (e.g., -CF₃) slightly reduce yields due to steric hindrance .
Biological Activities
Anticancer Potency
In vitro screening against HCT-116 (colorectal) and MCF-7 (breast) cancer cell lines revealed:
| Compound | IC₅₀ (μM) HCT-116 | IC₅₀ (μM) MCF-7 |
|---|---|---|
| Target Compound | 1.8 ± 0.2 | 2.1 ± 0.3 |
| Doxorubicin | 2.5 ± 0.4 | 3.0 ± 0.5 |
Data adapted from , where derivatives showed superior activity to doxorubicin.
Mechanistically, the compound inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis, with a docking score of -9.2 kcal/mol (PDB: 6QXG) . The trifluoromethyl group enhances binding to the TS active site via hydrophobic interactions .
Antimicrobial Activity
Preliminary studies indicate MIC values of 4–8 μg/mL against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent . Activity is attributed to disruption of mycobacterial cell wall synthesis .
Structure-Activity Relationships (SAR)
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Trifluoromethyl Group: Essential for TS inhibition; replacing -CF₃ with -CH₃ reduces activity 10-fold .
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Phenyl Substituent: Para-substituted phenyl groups improve solubility without compromising binding.
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Pyrido-Triazolo Moiety: Critical for maintaining planar geometry, enabling intercalation into DNA .
Comparative Analysis with Analogues
| Compound Class | Target Enzyme | IC₅₀ (μM) | Advantages |
|---|---|---|---|
| Triazolo-pyrimidines (e.g., VC9629571) | Thymidylate Synthase | 1.8 | Enhanced metabolic stability |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase | 3.2 | Broader antimicrobial spectrum |
| 1,3,4-Thiadiazoles | β-Lactamase | 5.6 | Lower cytotoxicity |
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